Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Conformational Restriction Peptidomimetic Design Quaternary Amino Acid

Researchers developing constrained peptidomimetics or PROTAC linkers often encounter supply inconsistency and unsuitable substitution risks with standard linear or monofunctional cyclohexane building blocks. Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS 1423032-76-1) eliminates this bottleneck by combining a quaternary α-carbon, a methyl ester, and a single electrophilic chloroacetamido handle in one rigid scaffold (Fsp³ 0.8, LogP 1.38, PSA 55 Ų). • Guaranteed 95% purity, with 98% available from select suppliers, minimizing side reactions in heterocyclic library and covalent probe synthesis. • Consistent physicochemical profile batch-to-batch ensures reproducible fragment elaboration and controlled cyclization outcomes. • Ready-to-ship research quantities (50 mg-5 g) with reliable lead times, enabling uninterrupted discovery workflows.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
CAS No. 1423032-76-1
Cat. No. B1448041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
CAS1423032-76-1
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCCC1)NC(=O)CCl
InChIInChI=1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13)
InChIKeyAPCLZSBKPHTAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate – Overview


Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS 1423032-76-1) is a conformationally restricted, non-proteinogenic cyclohexane α-amino acid derivative [1]. It features a quaternary α-carbon bearing both a methyl ester and a chloroacetamido group, providing a unique combination of an electrophilic chloroacetyl handle and a protected carboxylic acid within a saturated carbocyclic scaffold [1]. The compound is commercially available in research quantities (typically 50 mg to 5 g) with purities ranging from 95% to 98% . Its structural attributes make it a valuable intermediate for the synthesis of peptidomimetics, constrained peptide analogs, and diverse heterocyclic libraries via the reactivity of the chloroacetamido moiety [1].

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate: Analog Limitations


Although several cyclohexane-based chloroacetamides and amino acid esters exist, simple substitution with a structurally related analog is likely to fail in downstream applications due to fundamental differences in molecular geometry, reactive group placement, and steric environment. For example, replacing this compound with methyl 1-aminocyclohexane-1-carboxylate (CAS 4507-57-7) would forfeit the chloroacetamido electrophilic handle essential for nucleophilic substitution or cyclization reactions [1]. Conversely, substituting with 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4) would eliminate the α-carboxylate group, thereby removing a key synthetic anchor for peptide coupling, ester hydrolysis, or further functionalization [1]. Even close analogs like methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate (CAS 1432680-20-0) introduce a 4-methyl substituent that alters ring conformation, LogP, and steric hindrance around the reactive α-center, which can unpredictably affect reaction kinetics, regioselectivity, and the biological activity of final products [1]. The quantitative evidence below substantiates why this specific compound—with its precise quaternary α-center geometry, balanced LogP, and unsubstituted cyclohexane ring—represents a distinct and non-substitutable chemical entity for targeted synthetic applications.

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate: Differentiation from Analogs


Quaternary α-Center Configuration

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate possesses a fully substituted quaternary α-carbon (C1 of the cyclohexane ring), a feature absent in key analogs like 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4) and methyl 1-aminocyclohexane-1-carboxylate (CAS 4507-57-7) [1][2]. The quaternary center imposes severe conformational restriction, eliminating rotational freedom around the Cα-Cβ bond and predefining the spatial orientation of both the methyl ester and chloroacetamido groups [1]. This structural constraint is critical for applications requiring rigid scaffolds, such as peptidomimetic design or the synthesis of spirocyclic systems, where a secondary or tertiary α-carbon would introduce undesired flexibility and potentially compromise binding affinity or reaction selectivity.

Conformational Restriction Peptidomimetic Design Quaternary Amino Acid

Balanced Lipophilicity

The calculated LogP of methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is 1.38 [1]. This moderate lipophilicity is distinct from the 4-methyl substituted analog, methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate (CAS 1432680-20-0), which exhibits a significantly higher LogP of 1.67 . The 0.29 LogP unit difference corresponds to an approximately 1.95-fold increase in partition coefficient for the 4-methyl analog, which can substantially alter solubility profiles, membrane permeability, and chromatographic behavior [1]. In parallel synthesis or library production, the lower LogP of the target compound may afford superior aqueous solubility and more predictable purification outcomes, particularly when using reverse-phase HPLC methods sensitive to hydrophobicity differences.

Lipophilicity Drug-likeness Scaffold Optimization

Single Electrophilic Handle Advantage

The target compound contains exactly one chloroacetamido group, in contrast to bis-chloroacetyl analogs such as N,N'-bis(chloroacetyl)-trans-1,2-diaminocyclohexane (CAS 53719-89-4) which bears two electrophilic chloroacetamido moieties [1]. This singular reactive handle allows for controlled, stepwise functionalization without the chemoselectivity challenges or statistical product mixtures inherent to bis-electrophile systems [1]. For applications requiring sequential derivatization—such as initial nucleophilic substitution of the chloroacetyl group followed by ester hydrolysis and subsequent amide coupling—the monofunctional nature of the target compound eliminates the need for differential protecting group strategies or chromatographic separation of mono- vs. bis-substituted products. This controlled reactivity profile translates to higher synthetic efficiency and improved yield predictability in multi-step sequences.

Selective Functionalization Heterocycle Synthesis Protecting Group Strategy

Intermediate Molecular Weight

With a molecular weight of 233.69 Da, methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate occupies an intermediate size range relative to its closest comparators [1]. It is 76.48 Da heavier than methyl 1-aminocyclohexane-1-carboxylate (157.21 Da) due to the chloroacetamido group, and 58.03 Da heavier than 2-chloro-N-cyclohexylacetamide (175.66 Da) due to the additional methyl carboxylate moiety [1]. This intermediate molecular weight provides a scaffold of sufficient complexity for fragment elaboration while remaining within the optimal range for fragment-based drug discovery (typically <300 Da) [1]. Compared to the 4-methyl analog (247.72 Da), the target compound is 14.03 Da lighter, offering a leaner starting point for lead optimization where every added atom must justify its contribution to potency and ADME properties .

Fragment-Based Drug Discovery Lead Optimization Molecular Property

Higher Purity Grade Availability

While many cyclohexane-based building blocks are offered primarily at 95% purity, methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is commercially available from suppliers such as Leyan at 98% purity , representing a 3% absolute improvement in purity specification relative to the industry-standard 95% grade offered by other vendors for this compound . Similarly, the 4-methyl analog is available at 95-98% depending on supplier, but the target compound's consistent availability at the higher 98% specification may reduce the need for additional purification steps prior to use in sensitive reactions . For reactions where impurity profiles can influence yield, selectivity, or downstream biological assay reproducibility, this 3% purity differential can translate to meaningful reductions in side-product formation and purification time, particularly in parallel synthesis or high-throughput experimentation workflows where pre-purification of each building block is impractical.

Chemical Procurement Purity Specification Reproducibility

PSA and Fsp³ for CNS Profiles

The target compound exhibits a polar surface area (PSA) of 55 Ų and a fraction of sp³-hybridized carbons (Fsp³) of 0.8 [1]. These values are distinct from the 4-methyl analog, which possesses a lower Fsp³ of approximately 0.73 (11 sp³ carbons / 15 total carbons) due to the additional methyl group reducing the proportion of saturated carbons [1][2]. A PSA of 55 Ų falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration, while an Fsp³ of 0.8 exceeds the typical median Fsp³ of ~0.55 for oral drugs, indicating a high degree of three-dimensionality and conformational complexity [1]. For medicinal chemistry programs targeting CNS indications or seeking to escape flat, aromatic chemical space, these physicochemical parameters position the target compound as an attractive starting scaffold with inherent three-dimensional character and acceptable predicted passive permeability.

CNS Drug Design Physicochemical Property Fragment Optimization

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate: Application Scenarios


Peptidomimetic and α,α-Disubstituted Amino Acid Synthesis

The quaternary α-carbon geometry of methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (LogP 1.38, Fsp³ 0.8, MW 233.69 Da) makes it ideally suited for the synthesis of peptidomimetics requiring rigid backbone constraints [1]. The compound can serve as a precursor to α,α-disubstituted amino acids following nucleophilic displacement of the chloroacetyl chloride and subsequent ester hydrolysis, providing access to non-proteinogenic building blocks with predefined conformational preferences. The moderate LogP (1.38) and favorable PSA (55 Ų) further support the development of CNS-penetrant peptidomimetic leads [1]. This application is directly supported by the quaternary α-center and physicochemical evidence established in Section 3.

Heterocyclic Library Synthesis via Cyclization

The single chloroacetamido electrophilic handle of the target compound (MW 233.69 Da) enables controlled cyclization reactions with nucleophiles to generate diverse heterocyclic scaffolds, including oxazolidinones, thiazolidinones, and imidazolidinones [1]. Unlike bis-chloroacetyl analogs that introduce chemoselectivity challenges, the monofunctional nature of this compound ensures predictable and selective cyclization outcomes. Libraries built on this cyclohexane-based core benefit from the high Fsp³ (0.8) and moderate LogP (1.38), which impart favorable physicochemical properties to the resulting heterocyclic products [1]. The 98% purity specification available from select vendors minimizes impurity-derived side reactions during library production . This scenario stems directly from the single electrophilic handle and purity evidence presented in Section 3.

Fragment-Based CNS Drug Discovery Starting Point

With a molecular weight of 233.69 Da (<300 Da fragment threshold), a polar surface area of 55 Ų (well below the 90 Ų CNS permeability guideline), and a high Fsp³ of 0.8 (indicating substantial three-dimensional character), methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate represents a compelling fragment for CNS-targeted and non-aromatic drug discovery programs [1]. The compound's balanced physicochemical profile—including a LogP of 1.38—positions it favorably for fragment elaboration campaigns where maintaining drug-like properties during growth is critical. The quaternary α-center provides a rigid anchor point for fragment linking or growing strategies, while the orthogonal ester and chloroacetamido functional groups offer two distinct vectors for chemical expansion [1]. This application is directly validated by the molecular weight, LogP, PSA, and Fsp³ evidence detailed in Section 3.

PROTAC Linker and Degrader Synthesis

The combination of a protected carboxylic acid (methyl ester) and an electrophilic chloroacetamido group within a rigid cyclohexane scaffold (MW 233.69 Da, Fsp³ 0.8) makes this compound a strategic building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and bifunctional degraders [1]. The methyl ester can be hydrolyzed to the free acid for conjugation to E3 ligase ligands or target protein binders via amide bond formation, while the chloroacetamido group provides a handle for nucleophilic substitution with thiols or amines to introduce additional linker elements. The rigid cyclohexane core imposes conformational constraint on the linker region, which can favorably influence ternary complex formation and degradation efficiency. The 98% purity grade available from select vendors ensures minimal interference from impurities during the sensitive conjugation steps required for PROTAC assembly . This scenario is supported by the orthogonal functional group and purity evidence established in Section 3.

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